ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE
Overview
Description
ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a nitrobenzoyl group and a benzodiazolyl moiety, which are linked through a sulfanyl acetate bridge. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nitration reaction, where the benzodiazole intermediate is treated with a nitrating agent such as nitric acid.
Formation of the Sulfanyl Acetate Bridge: The final step involves the formation of the sulfanyl acetate bridge by reacting the nitrobenzoyl-substituted benzodiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The benzodiazole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE can be compared with other similar compounds, such as:
ETHYL 2-{[1-(4-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE: Differing in the position of the nitro group on the benzoyl ring.
ETHYL 2-{[1-(2-AMINOBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE: Featuring an amino group instead of a nitro group.
ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}ACETATE: Containing a benzimidazole moiety instead of a benzodiazole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[1-(2-nitrobenzoyl)benzimidazol-2-yl]sulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-2-26-16(22)11-27-18-19-13-8-4-6-10-15(13)20(18)17(23)12-7-3-5-9-14(12)21(24)25/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHXLOCQZVHRBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.